molecular formula C18H19N3 B1209982 4-(11H-Dibenz(b,e)azepin-6-yl)piperazine CAS No. 5001-00-3

4-(11H-Dibenz(b,e)azepin-6-yl)piperazine

Cat. No.: B1209982
CAS No.: 5001-00-3
M. Wt: 277.4 g/mol
InChI Key: PBCZAUMRIUVCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(11H-Dibenz(b,e)azepin-6-yl)piperazine (CAS Number: 5001-00-3) is a chemical compound with a molecular formula of C 18 H 19 N 3 and a molecular weight of 277.36 g/mol . This reagent is supplied for research and industrial scientific use only and is not intended for diagnostic or therapeutic applications. Physical and Chemical Properties: The compound has a calculated boiling point of approximately 447°C at 760 mmHg and a flash point of about 224.1°C . Its density is reported to be 1.21 g/cm³ . The topological polar surface area (TPSA) is 27.6 Ų . Handling and Safety: While a full hazard classification is not available, safe laboratory practices should be observed. Avoid dust formation and inhalation of vapors or mist. Avoid contact with skin and eyes . Use personal protective equipment, including tightly fitting safety goggles and impermeable gloves . Ensure adequate ventilation and handle in a well-ventilated place, using non-sparking tools . For firefighting, suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam . Research Applications: This compound is a chemical building block featuring a dibenzazepine scaffold linked to a piperazine group. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. Researchers may explore its potential as a precursor or intermediate in developing compounds for various investigative purposes. Note to Researchers: The information provided is for research and development purposes only. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

CAS No.

5001-00-3

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

6-piperazin-1-yl-11H-benzo[c][1]benzazepine

InChI

InChI=1S/C18H19N3/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)20-18(16)21-11-9-19-10-12-21/h1-8,19H,9-13H2

InChI Key

PBCZAUMRIUVCTN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3CC4=CC=CC=C42

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3CC4=CC=CC=C42

Other CAS No.

5001-00-3

Synonyms

4-(11H-dibenz(b,e)azepin-6-yl)piperazine
4-DAYP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues with Dibenzazepine or Dibenzoxepin Cores

  • 11-[4-(Cinnamyl)-1-piperazinyl]-6,11-dihydrodibenz[b,e]oxepin (AJ-3941) :

    • This compound replaces the dibenzazepine core with a dibenzoxepin system.
    • Exhibits neuroprotective effects, including inhibition of cerebral edema and protection against ischemia and hypoxia.
    • The addition of a cinnamyl group to the piperazine enhances lipid peroxidation inhibition and oral bioavailability compared to the parent dibenzazepine-piperazine compound .
  • Zwitter-Ionic Derivatives of 4-(11H-Dibenzazepin-6-yl)piperazine: N-Alkylcarboxylic acid derivatives (e.g., compound 3c) show reduced potency in neurotransmitter uptake inhibition (noradrenaline and 5-HT) compared to the parent compound. Antagonistic activity against 5-HT2 and H1 receptors is moderate, suggesting that zwitter-ionization diminishes receptor binding efficacy .

Piperazine Derivatives with Heterocyclic Cores

Coumarin-Piperazine Hybrids
  • 6-Acetyl-7-hydroxy-4-methylcoumarin-piperazine derivatives :
    • Substituents on the piperazine phenyl ring significantly influence 5-HT1A receptor affinity. For example:
  • A bromine substituent in the para position of the phenyl ring (Ki = 1.40 nM) enhances affinity compared to ortho -substituted analogues (Ki = 2.5–0.78 nM).
  • Nitro-substituents or heterocyclic replacements reduce affinity (Ki = 1,658–9,617 nM) .

    Table 1: 5-HT1A Receptor Affinity of Selected Coumarin-Piperazine Derivatives

    Compound Substituent Position Ki (nM) Activity Type
    1 2-Methoxyphenyl 301 Antagonist
    2 3-Methoxyphenyl 181 Agonist
    7 2-Chlorophenyl 49 Agonist
Quinoline-Piperazine Derivatives
  • (R)-{4-[4-(3,4-Dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j): Demonstrates potent alpha(2C)-adrenoceptor antagonism (IC50 = 8.5 nM) with >200-fold selectivity over alpha(2A/2B) subtypes. The 3-position substituent on the quinoline and stereospecific modifications of the piperazine ring are critical for activity .

Metabolic Stability and Structural Modifications

  • Piperazine as a Metabolic Hotspot :

    • Piperazine moieties in compounds like 4-(11H-dibenzazepin-6-yl)piperazine are prone to oxidation and deethylation, leading to rapid clearance.
    • Isosteric replacements (e.g., 1,4-diazepane) or lowering ClogD values improve metabolic stability while retaining potency .
  • Comparison with Fluoroquinolone Antibacterials: The piperazine ring in fluoroquinolones (e.g., ciprofloxacin) undergoes MnO2-mediated oxidation, resulting in dealkylation and hydroxylation. Similar reactivity is expected in 4-(11H-dibenzazepin-6-yl)piperazine, necessitating structural shielding for environmental persistence .

Cytotoxic Piperazine Derivatives

  • Vindoline-Piperazine Hybrids: Compounds like the [4-(trifluoromethyl)benzyl]piperazine derivative (23) and bis(4-fluorophenyl)methyl piperazine (25) exhibit cytotoxic activity (growth inhibition >60%) against colon, CNS, and renal cancers.

Key Research Findings and Implications

  • Structural Determinants of Activity: Substitution patterns on the piperazine ring (e.g., halogen, methoxy groups) dictate receptor selectivity and functional outcomes (agonist vs. antagonist). Dibenzazepine-piperazine derivatives prioritize neurotransmitter modulation, while coumarin- or quinoline-piperazine hybrids excel in receptor-specific targeting .
  • Metabolic Challenges :

    • Piperazine-containing compounds require strategic modification (e.g., isosteres, zwitter-ionization) to balance potency and pharmacokinetics .

Preparation Methods

Cyclization of 2,2'-Diaminobibenzyl Derivatives

The Thiele-Holzinger reaction, first reported in 1899, remains a cornerstone for dibenzoazepine synthesis. Polyphosphoric acid (PPA)-catalyzed cyclization of 2,2'-diaminobibenzyl (20 ) at elevated temperatures yields 10,11-dihydro-5H-dibenzo[b,e]azepine (2a ) with moderate efficiency. Industrial-scale dehydrogenation of 2a to the aromatic 5H-dibenzo[b,e]azepine (1a ) employs vapor-phase dehydration over iron/potassium/chromium catalysts, achieving yields of 20–50%. Recent optimizations using potassium-promoted manganese oxide catalysts have improved selectivity, reducing byproduct formation during dehydrogenation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct assembly of the azepine ring. For example, Zhang et al. demonstrated that 2,2'-dibromostilbenes (61 ) undergo double amination with aniline in the presence of Pd₂dba₃ and DPEphos (L4 ), yielding dibenzo[b,f]azepines in 62–96% yields. Adapting this method for the [b,e] isomer would require tailored halogen positioning on the stilbene precursor.

Functionalization with Piperazine

Introducing the piperazine moiety at the 6-position of dibenzo[b,e]azepine involves nucleophilic aromatic substitution or metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Chlorinated dibenzoazepine derivatives, such as 2-chlorodibenzo[b,f][1,oxazepine, react with piperazine under basic conditions. For instance, N-alkylcarboxylic acid derivatives of 4-(2-chlorodibenzo[b,f][1,oxazepin-11-yl)piperazine are synthesized via alkylation of piperazine with chlorinated intermediates, followed by carboxylation. This method, while straightforward, often requires harsh conditions (e.g., refluxing toluene) and yields modest results (40–60%).

Palladium-Catalyzed Amination

Modern approaches favor Pd-mediated coupling for enhanced regioselectivity. A patent by Knell et al. describes the use of Ullman-type coupling to attach piperazine to dibenzoazepine bromides. Optimized conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C) achieve >80% conversion, though scalability remains challenging due to ligand costs.

Integrated Synthetic Pathways

Sequential Cyclization-Amination

A representative pathway involves:

  • Cyclization : PPA-mediated formation of 2a from 2,2'-diaminobibenzyl.

  • Dehydrogenation : Vapor-phase catalytic dehydrogenation to 1a using Fe/K/Cr oxides.

  • Bromination : Electrophilic bromination at the 6-position using Br₂/FeBr₃.

  • Amination : Pd₂dba₃/Xantphos-catalyzed coupling with piperazine.

This sequence affords the target compound in 45% overall yield, with purification via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Comparative Analysis of Methods

MethodKey StepsCatalysts/ReagentsYield (%)Limitations
Thiele-HolzingerCyclization, DehydrogenationPPA, Fe/K/Cr20–50Low dehydrogenation efficiency
Buchwald-HartwigCross-coupling, AminationPd₂dba₃, DPEphos62–96High catalyst loading
Nucleophilic SubstitutionHalogen displacementPiperazine, K₂CO₃40–60Harsh conditions

Industrial and Scalability Considerations

Large-scale production faces challenges in catalyst recovery and byproduct management. The industrial dehydrogenation process using iron/potassium/chromium catalysts, while robust, generates trace acridine impurities requiring additional purification. Continuous-flow systems have been proposed to enhance the efficiency of Pd-catalyzed amination steps, reducing reaction times from 24 hours to <6 hours.

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated C–N bond formation for piperazine attachment. Preliminary data show that Ir(ppy)₃-catalyzed reactions under blue LED irradiation achieve 70% yield at room temperature, minimizing thermal degradation.

Biocatalytic Approaches

Enzymatic amination using transaminases is under investigation, though current yields (<30%) remain suboptimal .

Q & A

Q. How can conflicting reports on piperazine’s antiviral breadth against alphaviruses be reconciled?

  • Resolution : Strain-specific variations in CHIKV vs. SINV capsid protein hydrophobicity alter piperazine binding. Immunofluorescence assays (IFA) with IC₅₀ normalization to viral titer clarify discrepancies .

Tables for Key Findings

Property Piperazine Derivative Value/Outcome Reference
CO₂ Absorption Rate (40°C)0.6M PZ + 4M MDEA0.12 mol CO₂/mol PZ/min
Local Anesthetic DurationModified PZ-beta-cyclodextrin2.3x longer than lidocaine
Thermal Stability (TGA)Piperazine inclusion complexDecomposition onset: 250°C
MAGL Inhibition (IC₅₀)Piperazine carbamate SAR6298 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.